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Compound of Interest

Compound Name: 3-Bromo-6-fluoropyridazine

Cat. No.: B1444523

Introduction: Unveiling a Versatile Heterocyclic
Building Block

In the landscape of modern medicinal chemistry and drug development, halogenated
heterocyclic compounds are indispensable building blocks. Their unique electronic properties
and predictable reactivity patterns allow for the strategic construction of complex molecular
architectures. Among these, 3-Bromo-6-fluoropyridazine emerges as a significant, albeit
specialized, intermediate. This guide provides an in-depth technical overview of 3-Bromo-6-
fluoropyridazine, consolidating its known properties, exploring its synthetic utility with field-
proven insights, and offering a forward-looking perspective for researchers, scientists, and drug
development professionals. While detailed experimental data in peer-reviewed literature
remains sparse, this document synthesizes available information from chemical suppliers and
patent literature to present a comprehensive profile.

Core Identification and Physicochemical Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its
fundamental properties. 3-Bromo-6-fluoropyridazine is identified by the CAS Number
1353854-35-9.[1] Its structure features a pyridazine ring substituted with a bromine atom at the
3-position and a fluorine atom at the 6-position, creating a scaffold with distinct sites for
chemical modification.

Table 1: Physicochemical Properties of 3-Bromo-6-fluoropyridazine
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Property Value Source
CAS Number 1353854-35-9 [1]
Molecular Formula CaH2BrFN:2 [1]12]
Molecular Weight 176.97 g/mol [11[2]
Exact Mass 175.93854 g/mol [1]
Topological Polar Surface Area  25.8 A2 [1]
XLogP3-AA (Calculated) 1.3 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C)c;untg p 3 s
Storage Conditions Inert atmosphere, 2-8°C [2]

Note: Most physicochemical data beyond the molecular formula and weight are
computationally derived from chemical supplier databases, as extensive experimental
characterization is not widely published.

Synthesis and Manufacturing Considerations

A detailed, peer-reviewed synthesis protocol for 3-Bromo-6-fluoropyridazine is not readily
available in the public domain. However, based on established principles of heterocyclic
chemistry, its synthesis would likely involve the construction of the pyridazine ring followed by
or incorporating halogenation steps. Potential synthetic strategies could include:

» Diazotization and Halogenation: Starting from a suitable aminofluoropyridazine, a
Sandmeyer-type reaction could introduce the bromine atom.

e Halogen Exchange: A precursor such as 3,6-dibromopyridazine could potentially undergo
selective nucleophilic substitution with a fluoride source.

» Ring Formation: Condensation of a halogenated dicarbonyl compound or its equivalent with
hydrazine could form the pyridazine core with the halogens already in place.
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The causality behind these choices lies in the need for regioselective control. The two nitrogen
atoms in the pyridazine ring significantly influence the electron density and reactivity of the
carbon positions, making the precise placement of the bromo and fluoro substituents a key
synthetic challenge. For industrial-scale production, process optimization would be critical to
ensure high purity and yield, which are paramount for its use in pharmaceutical manufacturing.

Chemical Reactivity and Synthetic Applications

The true value of 3-Bromo-6-fluoropyridazine lies in its reactivity, which is dictated by the
electronic nature of the pyridazine ring and the distinct properties of its halogen substituents.
The pyridazine core is electron-deficient, which activates the ring towards nucleophilic aromatic
substitution (SNAr).

The workflow for a typical SNAr reaction involving this substrate is conceptually straightforward
but requires careful optimization of conditions.

Reaction Setu,
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Caption: General workflow for a high-temperature SyAr reaction.

Case Study: Synthesis of an ABHD6 Antagonist

A key documented application of 3-Bromo-6-fluoropyridazine is its use as a reactant in the
synthesis of novel a/B-hydrolase domain containing 6 (ABHDG6) antagonists, which are of
interest in drug discovery.[3] In a patented procedure, 3-Bromo-6-fluoropyridazine was
reacted with a complex amine nucleophile in the presence of N,N-diisopropylethylamine
(DIPEA) as a base.[3] The reaction was conducted in a sealed tube at 180°C for one hour.[3]

This reaction exemplifies a regioselective SNAr, where the nucleophile displaces one of the
halogens. While the patent does not explicitly state which halogen is displaced, in electron-
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deficient systems like pyridazine, fluorine is often a better leaving group in SNAr than bromine
due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the
intermediate Meisenheimer complex. The bromine atom would then be available for
subsequent functionalization, such as through palladium-catalyzed cross-coupling reactions
(e.g., Suzuki, Buchwald-Hartwig), offering a dual-functional handle for building molecular
complexity.

The logical relationship for exploiting the differential reactivity of the C-F and C-Br bonds is a
cornerstone of its synthetic utility.
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Caption: Differential reactivity pathways for 3-Bromo-6-fluoropyridazine.

Analytical Characterization

While a full, published spectroscopic dataset is not available, the patent literature provides
analytical data for a product synthesized from 3-Bromo-6-fluoropyridazine.[3] For the
resulting ABHD6 antagonist, the following data were reported:

o HPLC Retention Time: 1.20 minutes (formic acid method)[3]
» Mass Spectrometry: MS (ESI, Pos.): 447 (M+H)*[3]

For researchers working directly with 3-Bromo-6-fluoropyridazine, characterization would
typically involve:

¢ H NMR: To confirm the presence and coupling of the two aromatic protons on the pyridazine
ring.

e 13C NMR: To identify the four carbon atoms of the ring, with characteristic shifts for the
carbon atoms bonded to nitrogen, bromine, and fluorine.

e 19F NMR: A singlet would be expected, confirming the presence of the single fluorine atom.

o Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a
monobrominated compound.

Safety and Handling

As a halogenated, electron-deficient heterocyclic compound, 3-Bromo-6-fluoropyridazine
must be handled with appropriate care in a laboratory setting. The available safety data from
suppliers indicates the following hazards:

Table 2: GHS Hazard Information
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Hazard Code Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation
Source:[2]

Self-Validating Protocol for Safe Handling:

Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are

immediately accessible.
Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles or a face shield.

o Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity
before use.

o Body Protection: Wear a standard laboratory coat.

Handling Procedures:

o Avoid generating dust. If handling a solid, weigh it out carefully.
o Keep the container tightly sealed when not in use.

o Store in a cool, dry, well-ventilated area at the recommended 2-8°C, away from
incompatible materials such as strong oxidizing agents.[2]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow it to enter the environment.
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Conclusion and Future Outlook

3-Bromo-6-fluoropyridazine represents a valuable, though underexplored, building block for
synthetic and medicinal chemistry. Its primary utility, as demonstrated in the patent literature, is
as a difunctional intermediate for the construction of complex molecules, particularly in the
context of drug discovery. The presence of both a bromine and a fluorine atom at electronically
distinct positions on an activated pyridazine ring provides chemists with a platform for
sequential, regioselective functionalization via SNAr and cross-coupling reactions.

While the current body of public literature on this specific compound is limited, its structural
motifs are highly relevant to ongoing research. Future work will likely see this and similar
pyridazine intermediates utilized in the synthesis of new classes of bioactive compounds. As
more research is published, a more detailed understanding of its reactivity, optimal reaction
conditions, and full potential will undoubtedly emerge, further solidifying the role of halogenated
pyridazines in the chemist's synthetic toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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